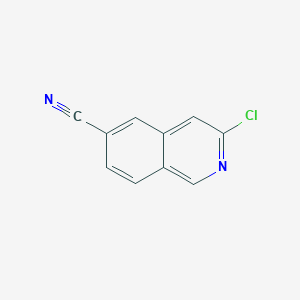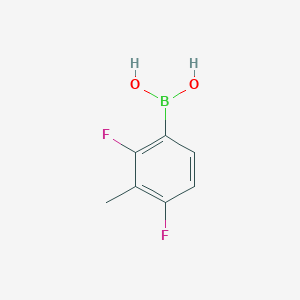
(2,4-Difluor-3-methylphenyl)boronsäure
Übersicht
Beschreibung
“(2,4-Difluoro-3-methylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H7BF2O2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
Boronic acids, including “(2,4-Difluoro-3-methylphenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
The molecular structure of “(2,4-Difluoro-3-methylphenyl)boronic acid” is essentially planar . This indicates electronic delocalization between the dihydroxyboryl group and the aromatic ring .Chemical Reactions Analysis
Boronic acids, such as “(2,4-Difluoro-3-methylphenyl)boronic acid”, have been used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . They can also react with aryl aldehydes using a Ni catalyst to produce fluorodiarylmethanols .Physical And Chemical Properties Analysis
“(2,4-Difluoro-3-methylphenyl)boronic acid” has a molecular weight of 171.94 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
“(2,4-Difluor-3-methylphenyl)boronsäure” wird in der Suzuki–Miyaura (SM)-Kreuzkupplungsreaktion verwendet . Diese Reaktion ist wohl die am häufigsten angewandte übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion bis heute . Der Erfolg dieser Reaktion beruht auf einer Kombination von außergewöhnlich milden und funktionellen Gruppen tolerierenden Reaktionsbedingungen mit einem relativ stabilen, leicht zu synthetisierenden und im Allgemeinen umweltfreundlichen Organoboranreagenz .
Synthese fluorierter Biaryl-Derivate
Diese Verbindung wird zur Synthese fluorierter Biaryl-Derivate über die Suzuki-Kreuzkupplungsreaktion mit Aryl- und Heteroarylhalogeniden verwendet .
Produktion von Fluorodiarylmethanolen
“this compound” wird zur Herstellung von Fluorodiarylmethanolen verwendet, indem sie mit Aryl-Aldehyden unter Verwendung eines Ni-Katalysators umgesetzt wird .
Synthese konjugierter Fluorodiazaborinine
Diese Verbindung wird zur Synthese konjugierter Fluorodiazaborinine verwendet, indem sie mit Diaminen über eine intermolekulare Dehydratationsreaktion behandelt wird. Diese Fluorodiazaborinine werden zum Nachweis von Sprengstoffen verwendet .
Sensoranwendungen
Boronsäuren, einschließlich “this compound”, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt, darunter Sensoranwendungen . Die Wechselwirkungen von Boronsäuren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen führen zu ihrem Nutzen in verschiedenen Sensoranwendungen .
Biochemische Werkzeuge
Boronsäuren werden als biochemische Werkzeuge für verschiedene Zwecke verwendet, einschließlich der Interferenz in Signalwegen, Enzyminhibition und Zell-Delivery-Systemen .
Wirkmechanismus
Target of Action
The primary target of (2,4-Difluoro-3-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (2,4-Difluoro-3-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (2,4-Difluoro-3-methylphenyl)boronic acid affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of (2,4-Difluoro-3-methylphenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Action Environment
The action of (2,4-Difluoro-3-methylphenyl)boronic acid is influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,4-difluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVQAPSBQZFLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


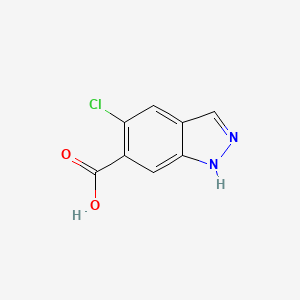
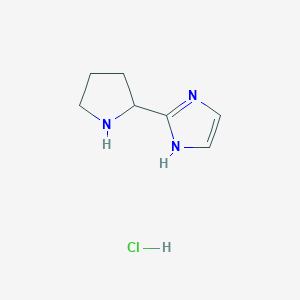
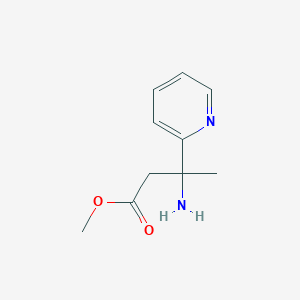
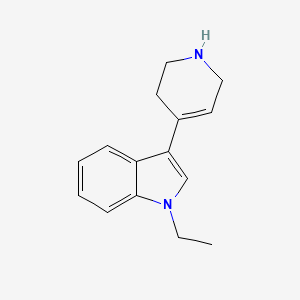


![Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate](/img/structure/B1471075.png)

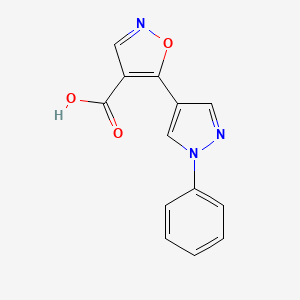
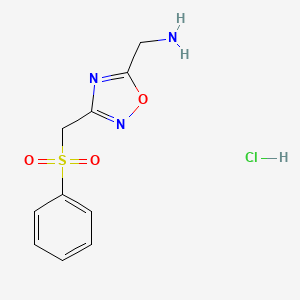
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1471081.png)
![3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1471083.png)
